molecular formula C8H6BrF4N B13295784 5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13295784
M. Wt: 272.04 g/mol
InChI Key: GDVPRRVOZHVKQA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organofluorine compound with the molecular formula C8H6BrF4N It is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-fluoroaniline, followed by the reaction with 2,2,2-trifluoroethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoroethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H6BrF4N

Molecular Weight

272.04 g/mol

IUPAC Name

5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

GDVPRRVOZHVKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)NCC(F)(F)F)F

Origin of Product

United States

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